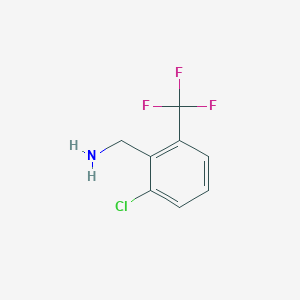

2-Chloro-6-(trifluoromethyl)benzylamine

描述

2-Chloro-6-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7ClF3N. It is a benzylamine derivative where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the sixth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)benzylamine typically involves the reaction of 2-Chloro-6-(trifluoromethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

2-Chloro-6-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine or hydrocarbon.

Substitution: Formation of substituted benzylamine derivatives.

科学研究应用

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : 2-Chloro-6-(trifluoromethyl)benzylamine serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. It is often utilized in reactions involving reductive amination, where it can be synthesized from corresponding aldehydes or ketones .

2. Biology

- Enzyme Inhibitors : The compound has been studied for its potential as an enzyme inhibitor. Its interaction with specific molecular targets can modulate enzyme activity, making it useful in biochemical research.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

3. Medicine

- Therapeutic Development : There is ongoing research into its potential use as a therapeutic agent targeting specific biological pathways. Its ability to induce apoptosis in cancer cell lines suggests possible anticancer applications.

4. Industry

- Agrochemicals : The compound is also utilized in the production of agrochemicals and specialty chemicals, serving as a building block for various formulations .

Case Studies

1. Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a new antimicrobial agent.

2. Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways. This suggests its potential role in cancer therapy by targeting specific signaling pathways involved in cell survival.

作用机制

The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

相似化合物的比较

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)benzylamine

- 3-(Trifluoromethyl)benzylamine

- 2,6-Dichlorobenzylamine

Uniqueness

2-Chloro-6-(trifluoromethyl)benzylamine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more effective in certain applications.

生物活性

2-Chloro-6-(trifluoromethyl)benzylamine is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Compound Overview

- Chemical Formula : C₈H₇ClF₃N

- CAS Number : 771582-27-5

- Molecular Weight : Approximately 209.60 g/mol

The presence of a chloro group and a trifluoromethyl group contributes to the compound's unique chemical properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The compound has been shown to act as both an inhibitor and an activator in various biochemical pathways, modulating enzymatic activities and influencing metabolic processes.

Biological Activity Data

Research indicates that this compound exhibits notable biological activities relevant to pharmaceutical applications. Below is a summary of key findings:

Case Studies

-

Antiviral Activity :

A study explored the compound's efficacy against SARS-CoV-2, revealing an effective concentration (EC50 = 1.00 μM) with lower cytotoxicity (CC50 = 4.73 μM). The mechanism involved modulation of autophagy processes in host cells, suggesting a pathway for therapeutic intervention . -

Enzyme Interaction :

Research focusing on the binding affinity of this compound to specific enzymes indicated significant inhibitory effects, which could be leveraged for drug development targeting metabolic disorders. -

Pharmacokinetics :

Investigations into the pharmacokinetic properties highlighted favorable absorption and distribution characteristics, making it a candidate for further development in pharmaceutical formulations .

Comparative Analysis

To contextualize the biological activity of this compound, comparisons can be drawn with structurally similar compounds:

| Compound Name | Key Biological Activity | Notes |

|---|---|---|

| 2-Chloro-4-fluorobenzylamine | Antimicrobial properties | Similar structural features; less lipophilic |

| 4-Trifluoromethylphenylamine | Neurological effects | Shows potential in CNS-targeting drugs |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-(trifluoromethyl)benzylamine, and how can purity be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Chlorination and Trifluoromethylation : Start with a benzylamine precursor (e.g., 2-methylbenzylamine). Introduce chlorine and trifluoromethyl groups via electrophilic substitution using reagents like Cl₂/SOCl₂ (for chlorination) and Ruppert-Prakash reagent (CF₃TMS) under catalytic conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to Cl and CF₃ substituents) and benzylamine -CH₂- signals at δ 3.8–4.2 ppm. The CF₃ group appears as a singlet in ¹⁹F NMR at δ -60 to -65 ppm .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 210.5 (calculated for C₈H₇ClF₃N). High-resolution MS (HRMS) can confirm isotopic patterns for Cl and F .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and decomposition .

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with 10% sodium bicarbonate solution and seek medical attention if irritation persists. Follow GHS hazard codes H301 (toxic if swallowed) and H319 (eye irritation) .

Advanced Research Questions

Q. How do the electronic effects of Cl and CF₃ substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the benzene ring, enhancing electrophilic substitution at the para position. For Suzuki-Miyaura coupling, pre-functionalize the benzylamine with a boronate ester using Pd(OAc)₂/XPhos catalyst. Optimize reaction conditions (e.g., 80°C, 12 h) to achieve >70% yield, confirmed by GC-MS analysis .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 40–80%) for derivatives of this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures. Use DoE (Design of Experiments) to identify critical factors.

- Impurity Analysis : Employ LC-MS to detect byproducts (e.g., dechlorinated or over-alkylated species). Adjust stoichiometry of Cl/CF₃ precursors to suppress side reactions .

Q. What strategies optimize HPLC/GC-MS methods for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30% to 90% ACN over 20 min). Detect impurities at 254 nm (UV-active Cl/CF₃ groups).

- GC-MS : Derivatize with BSTFA to improve volatility. Set MS in SIM mode (m/z 210 for parent ion, 175 for Cl loss fragment). Calibrate with spiked standards (0.1–10 ppm) .

属性

IUPAC Name |

[2-chloro-6-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTFFHJOEQDOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。